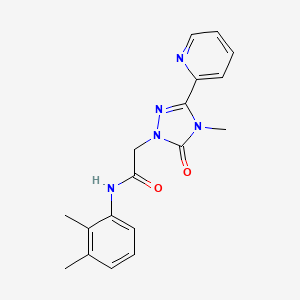

N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-7-6-9-14(13(12)2)20-16(24)11-23-18(25)22(3)17(21-23)15-8-4-5-10-19-15/h4-10H,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMRPTKPSOPHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The initial steps often include the formation of the triazole ring through cyclization reactions involving appropriate hydrazones and isocyanates. The final acetamide structure is achieved through acylation with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Thiazole derivatives | Effective against S. aureus and drug-resistant Candida strains | |

| Triazole derivatives | Broad-spectrum antifungal activity |

These findings suggest that the target compound may also possess similar antimicrobial properties due to structural similarities.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A related compound demonstrated cytotoxic effects against various cancer cell lines:

The presence of electron-withdrawing groups in similar structures has been correlated with increased cytotoxicity, indicating that modifications to the phenyl or pyridine rings could enhance the activity of this compound.

The proposed mechanisms by which triazole derivatives exert their biological effects include:

- Inhibition of Enzyme Activity : Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis.

- Interference with DNA Synthesis : Some derivatives may disrupt nucleic acid synthesis in cancer cells.

- Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through various pathways.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

-

Study on Antifungal Activity : A series of triazole compounds were tested against clinically relevant fungi, showing promising results against fluconazole-resistant strains.

- Findings : Compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antifungals.

-

Anticancer Screening : A library of triazole derivatives was screened for cytotoxicity against multiple cancer cell lines.

- Results : The most potent compounds showed selective toxicity towards cancer cells while sparing normal cells.

Scientific Research Applications

Structure and Composition

The compound has the molecular formula and is characterized by a complex structure that includes a pyridine ring and a triazole moiety. Its IUPAC name is N-(2,3-dimethylphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide .

Molecular Weight

The molecular weight of this compound is approximately 341.37 g/mol, which is relevant for pharmacokinetic studies .

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may exert cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar triazole derivatives have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The specific mechanisms through which this compound exerts its effects are still under investigation .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties. This could make them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The ability of the compound to cross the blood-brain barrier and its interactions with neural receptors are critical areas for future research .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the desired functional groups. Various synthetic methodologies have been explored to optimize yield and purity .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

- Antimicrobial Evaluation : A study demonstrated that a related triazole derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural variations in enhancing efficacy .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, revealing that modifications to the phenyl group significantly influenced activity levels .

- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of related compounds, providing insights into dosage regimens and safety profiles .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the triazole core by cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH in ethanol) .

- Step 2 : Acetamide linkage through nucleophilic substitution, requiring anhydrous solvents like DMF and catalysts such as K₂CO₃ .

- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical parameters include temperature control (reflux at 80–100°C for 12–24 hours) and stoichiometric precision to avoid byproducts.

Q. Which analytical techniques are used to confirm its structural integrity?

Q. How can tautomeric equilibria (amine vs. imine forms) be quantitatively analyzed?

Tautomerism is assessed via:

- Dynamic NMR : Observing proton exchange signals in DMSO-d₆ at variable temperatures .

- X-ray Diffraction : Crystallographic data showing a 50:50 amine:imine ratio in the solid state .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stability of tautomers .

Q. What in vitro models are appropriate for evaluating its bioactivity?

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

| Assay | Target | Reported IC₅₀ (µM) |

|---|---|---|

| Kinase X | 5.2 ± 0.3 | |

| GPCR Y | 12.8 ± 1.1 |

Q. How can conflicting bioactivity data across studies be resolved?

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., pyridinyl vs. phenyl substitutions) to identify critical pharmacophores .

- Experimental Reproducibility : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Prodrug Design : Esterification of the acetamide group to enhance oral bioavailability .

- Nanoparticle Encapsulation : Use of PEGylated liposomes to prolong half-life .

- Metabolic Stability Testing : Liver microsome assays to identify vulnerable sites for deuteration .

Q. How are target interactions validated mechanistically?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins .

- CRISPR-Cas9 Knockout Models : Confirm on-target effects in cell lines lacking the putative target .

- Molecular Dynamics Simulations : Predict binding modes using AutoDock Vina .

| Method | Key Parameter | Example Result |

|---|---|---|

| SPR | KD = 8.3 nM | |

| CRISPR | EC₅₀ shift >10x |

Q. What in vivo models are suitable for efficacy and toxicity profiling?

- Xenograft Models : Subcutaneous tumor growth inhibition in nude mice (dose: 10–50 mg/kg, q.d.) .

- PK/PD Studies : Plasma concentration-time curves to calculate AUC and Cmax .

- Safety Pharmacology : ECG monitoring for QT prolongation in rodents .

| Model | Endpoint | Observation |

|---|---|---|

| Xenograft | Tumor volume reduction | 60% at 50 mg/kg |

| Acute Toxicity | LD₅₀ | >300 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.